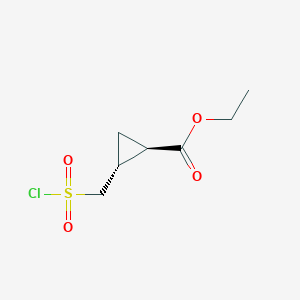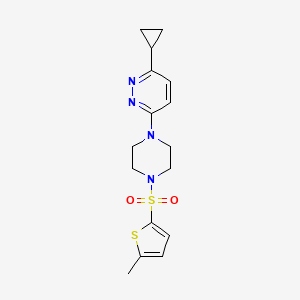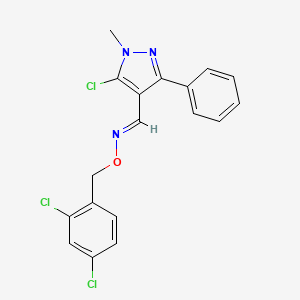
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, also known as CP-3-CP, is an organosulfur compound that has been studied for its potential applications in various scientific fields. CP-3-CP is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the center. CP-3-CP is of particular interest due to its unique structure, which consists of two three-carbon alkyl chains linked to the thiophene ring, with a chlorine atom attached to one of the alkyl chains. It is this structure that gives CP-3-CP its unique properties, which have been explored in various scientific fields.
科学研究应用
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential applications in various scientific fields. The unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst for chemical reactions. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems.
作用机制
The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its various properties and potential applications. The chlorine atom attached to one of the alkyl chains is thought to be responsible for its semiconducting properties, while the sulfur atom in the center of the thiophene ring is thought to be responsible for its catalytic properties. Additionally, the two alkyl chains may be responsible for its potential use in drug delivery systems.
Biochemical and Physiological Effects
The effects of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate on biochemical and physiological processes are not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its potential use in drug delivery systems. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor, which could be used in the development of novel electronic devices.
实验室实验的优点和局限性
The advantages of using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments include its relatively simple synthesis process and its unique structure, which can be used to explore its various properties. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems, as well as for its potential use as an organic semiconductor. However, there are some limitations to using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments. For example, the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood, which may limit the potential applications of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet widely available, which may limit its use in lab experiments.
未来方向
There are a number of potential future directions for the study of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. These include further research into its potential use as an organic semiconductor and its potential use in the development of novel drugs and drug delivery systems. Additionally, further research into the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to a better understanding of its potential applications. Additionally, further research into the synthesis of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to more efficient and cost-effective production methods. Finally, further research into the availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to increased availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, which could lead to more widespread use of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments.
合成方法
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropanamide with 3,4-dimethylphenylthiophene-3-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction forms the desired product, ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. The second step involves the purification of the product by recrystallization.
属性
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-23-18(22)16-14(13-6-5-11(2)12(3)9-13)10-24-17(16)20-15(21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZICUAJJHZWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)



![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)

![3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2790689.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N~4~-benzyl-N~4~-methyl-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2790694.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)
![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)